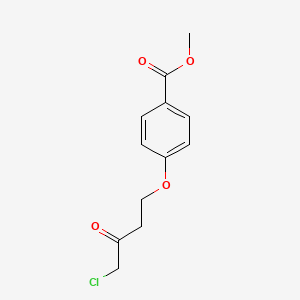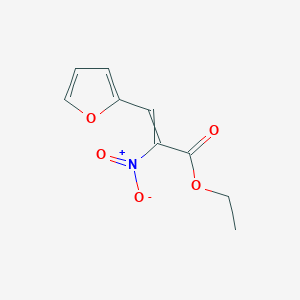
1,5-Naphthalenedisulfonic acid, 3,3'-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, sulfonic acid groups, and azo linkages. This compound is primarily used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid. This is followed by a series of coupling reactions with various aromatic amines and triazine derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions. The product is then purified through filtration, crystallization, and drying processes to obtain the final tetrasodium salt form.
化学反应分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of inks and coatings.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming complexes with metals in industrial processes.
相似化合物的比较
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6,6’-[[6-(phenylamino)-1,3,5-triazine-2,4-diyl]diimino]bis-, tetrasodium salt
- 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt
Uniqueness
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability, vibrant color, and specific reactivity.
属性
CAS 编号 |
72906-24-2 |
|---|---|
分子式 |
C51H38Cl2N16Na4O16S4 |
分子量 |
1422.1 g/mol |
IUPAC 名称 |
tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-6-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-9-6-12-32(56-48-60-46(52)61-49(64-48)57-37-19-33(54-24(2)70)35(21-39(37)84-4)68-66-26-15-30-28(43(17-26)88(78,79)80)10-7-13-41(30)86(72,73)74)45(23)59-51-63-47(53)62-50(65-51)58-38-20-34(55-25(3)71)36(22-40(38)85-5)69-67-27-16-31-29(44(18-27)89(81,82)83)11-8-14-42(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,57,60,61,64)(H2,58,59,62,63,65);;;;/q;4*+1/p-4 |
InChI 键 |
ULDCNFPXBJQPOY-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC)Cl.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
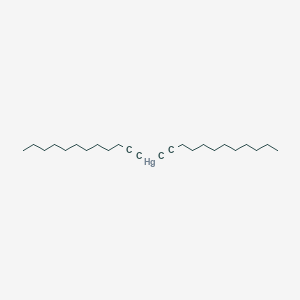
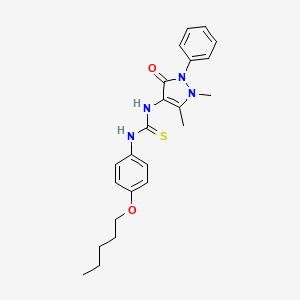
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
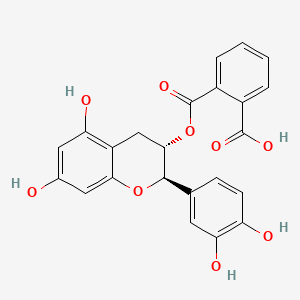

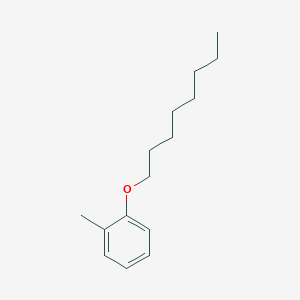
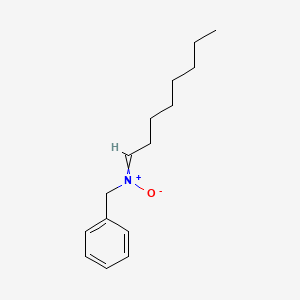
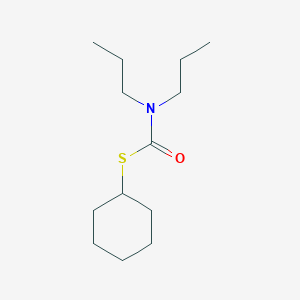
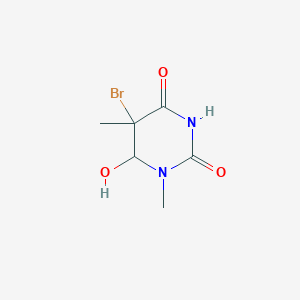
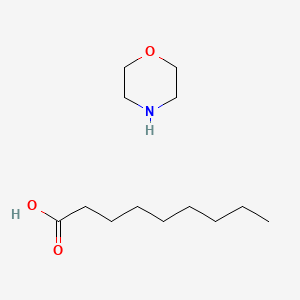
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
